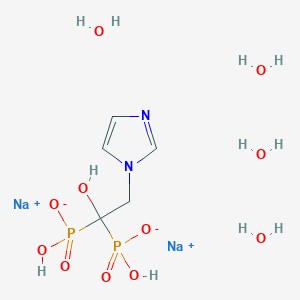

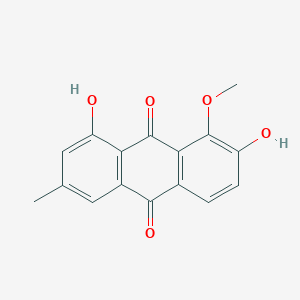

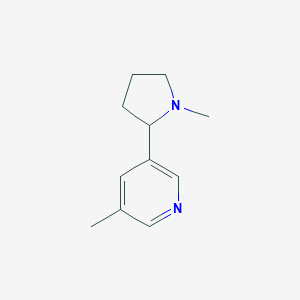

3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine

Descripción general

Descripción

3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, also known as 3-M5MP, is an organic compound that has become increasingly popular in the scientific community due to its versatile applications in research and development. This molecule has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Aplicaciones Científicas De Investigación

Preparation of 2-Methyl-5-(1-methylpyrrolidine-2-yl) Pyridine

The compound can be prepared by taking 6-methylnicotinate as a raw material .

Sensory Test Data

The product 2-methyl-5-(1-methylpyrrolidin-2-yl) pyridine has better sensory test data compared with nicotine racemate . When used in electronic cigarette atomized liquid, the use amount of 1.5mg/mL can achieve the effect of 3mg/mL of natural nicotine .

High Purity and Yield

The preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine results in high purity, and the yield can meet the requirements of industrial production .

High Content of Levorotatory Isomer

The 2-methyl-5-(1-methylpyrrolidin-2-yl) pyridine prepared by the disclosed method is high in purity, and the content of the levorotatory isomer is up to more than 70% .

Use in Electronic Cigarette Products

When the 2-methyl-5-(1-methylpyrrolidin-2-yl) pyridine is used for electronic cigarette products, the usage amount is lower, the satisfaction and throat-hitting feeling are strong, and good sensory experience is achieved .

Analgesic Agent

The compound has shown significant activity by tail immersion technique . It emerged as a potent analgesic agent and is equipotent when compared to the reference standard diclofenac sodium .

Mecanismo De Acción

Target of Action

The primary target of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, also known as nicotine, is the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

Nicotine acts as an agonist at the nicotinic acetylcholine receptors . This means it binds to these receptors and activates them. The activation of these receptors leads to the stimulation of neurons .

Result of Action

The activation of neurons by nicotine can have various effects at the molecular and cellular level. For example, in certain contexts, nicotine can block synaptic transmission . This means it can prevent signals from being passed from one neuron to another.

Propiedades

IUPAC Name |

3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPLPODBERCBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2CCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404991 | |

| Record name | 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |

CAS RN |

82111-06-6 | |

| Record name | 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)